molecular formula C11H10BrN B1290919 2-Bromo-4-(4-cyanophenyl)-1-butene CAS No. 731772-76-2

2-Bromo-4-(4-cyanophenyl)-1-butene

Cat. No. B1290919
CAS RN: 731772-76-2
M. Wt: 236.11 g/mol
InChI Key: HNSWXBSYVYKUEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-cyanophenyl)-1-butene, also known as 2-bromo-4-cyanophenyl-1-butene, is an organic compound with a molecular formula of C14H11Br. It is a colorless liquid with a boiling point of 190-192 °C and a density of 1.33 g/mL. This compound is a member of the group of organobromides, which are compounds that contain both carbon and bromine atoms. It is used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

One of the primary applications of 2-Bromo-4-(4-cyanophenyl)-1-butene is in Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction. These reactions are pivotal in creating complex organic molecules, which are often used in pharmaceuticals and agrochemicals. The bromine atom in this compound acts as a good leaving group, facilitating the coupling with boronic acids or esters to form biaryl compounds .

Synthesis of Non-Linear Optical (NLO) Materials

The compound’s structure is conducive to the synthesis of materials with non-linear optical properties . These properties are essential for the development of new types of lasers, optical switches, and telecommunication devices. The electronic properties of the compound can be fine-tuned through various substitutions, which is crucial for optimizing NLO materials .

Molecular Electronics

“2-Bromo-4-(4-cyanophenyl)-1-butene” can serve as a precursor for the synthesis of molecular electronic components. Its ability to undergo selective reactions makes it suitable for constructing molecular wires and other components that can be used in the development of nanoscale electronic devices .

Organic Photovoltaics (OPV)

This compound can also be used in the field of organic photovoltaics . The cyanophenyl group can contribute to the photoactive layer in solar cells, potentially improving the power conversion efficiency by enhancing the charge transfer processes within the cell .

Drug Design and Development

In medicinal chemistry, the compound’s framework can be modified to create new pharmacophores. These pharmacophores can be used to design drugs with specific biological activities, such as kinase inhibitors or GPCR modulators, which are significant in treating various diseases .

Agrochemical Research

The versatility of “2-Bromo-4-(4-cyanophenyl)-1-butene” extends to agrochemical research, where it can be used to synthesize compounds with potential applications as pesticides or herbicides. The structural flexibility allows for the creation of molecules that can interact with specific biological targets in pests .

Material Science

In material science, the compound can be utilized to create polymers with specific characteristics. By incorporating it into polymer chains, researchers can develop materials with desired mechanical, thermal, or chemical properties for industrial applications .

Analytical Chemistry

Lastly, “2-Bromo-4-(4-cyanophenyl)-1-butene” can be used as a standard or reagent in analytical chemistry. Its distinct spectral properties make it useful for calibrating instruments or as a reference compound in various chromatographic or spectroscopic methods .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It’s known that the compound can be used to synthesize other complex molecules . The cyanophenyl group in the compound could potentially interact with its targets, causing changes at the molecular level.

Biochemical Pathways

Given its potential interaction with carbonic anhydrase 2 , it might influence the carbon dioxide hydration and bicarbonate buffer system in the body.

Result of Action

Its potential interaction with carbonic anhydrase 2 suggests that it may influence pH regulation in the body.

properties

IUPAC Name

4-(3-bromobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSWXBSYVYKUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641144
Record name 4-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731772-76-2
Record name 4-(3-Bromo-3-buten-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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